7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one

Catalog No.
S547900
CAS No.
1265822-30-7
M.F
C35H34N6O
M. Wt
554.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4...

CAS Number

1265822-30-7

Product Name

7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one

IUPAC Name

7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one

Molecular Formula

C35H34N6O

Molecular Weight

554.68

InChI

InChI=1S/C35H34N6O/c42-35-32(22-25-8-3-1-4-9-25)37-30-24-33-31(23-29(30)39-35)38-34(41(33)21-7-20-40-18-5-2-6-19-40)28-12-10-26(11-13-28)27-14-16-36-17-15-27/h1,3-4,8-17,23-24H,2,5-7,18-22H2,(H,39,42)

InChI Key

BSSBAJKNZOHHCA-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCN2C3=C(C=C4C(=C3)N=C(C(=O)N4)CC5=CC=CC=C5)N=C2C6=CC=C(C=C6)C7=CC=NC=C7

Solubility

Soluble in DMSO, not in water

Synonyms

CTA056; CTA-056; CTA 056

Description

The exact mass of the compound CTA056 is 554.27941 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of ITK

Studies have shown CTA056 to be a potent and selective inhibitor of ITK. It exhibits an Inhibitory Concentration (IC50) value of 0.1 micromolar (μM) for ITK, indicating its strong binding affinity to the enzyme [1]. This selectivity is crucial for research purposes as it allows scientists to target ITK specifically without affecting other kinases involved in cellular processes.

[1] ()

Impact on Malignant T-Cells

Research suggests that CTA056 can selectively target malignant T-cells. Studies have demonstrated its ability to inhibit the growth of cancer cells expressing ITK, including MOLT-4 and Jurkat T-cell leukemia cell lines [1, 2]. This property makes CTA056 a valuable tool for researchers investigating the mechanisms of T-cell leukemia and lymphoma development.

[1] ()[2] ()

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating unwanted cells. Studies have shown that CTA056 can induce apoptosis in Jurkat T-cells [2]. This ability to trigger cell death pathways in malignant T-cells holds promise for researchers exploring potential therapeutic approaches for T-cell malignancies.

[2] ()

7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one is a complex chemical compound characterized by its unique structure, which includes an imidazoquinoxaline core. This compound is primarily recognized for its potential as an interleukin-2-inducible T-cell kinase inhibitor, selectively targeting malignant T cells. Its molecular formula is C35H34N6OC_{35}H_{34}N_{6}O, and it exhibits a variety of functional groups that contribute to its biological activity and interaction with cellular pathways.

CTA056 acts as a selective inhibitor of ITK. ITK plays a role in T-cell activation and proliferation. By inhibiting ITK, CTA056 disrupts these processes and can lead to cell death (apoptosis) in T-cell malignancies []. Additionally, CTA056 may modulate the expression of microRNAs (oncomirs) which are involved in cancer development [].

  • Oxidation: This process can lead to the formation of oxidized derivatives, which may have altered biological properties.
  • Reduction: Reduction reactions can modify the functional groups within the compound, potentially enhancing or diminishing its biological activity.
  • Substitution: Various substitution reactions can occur at different positions on the molecule, resulting in diverse derivatives that may exhibit unique pharmacological profiles.

These reactions are facilitated by common reagents and conditions, including oxidizing agents, reducing agents, and various catalysts.

7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one has demonstrated significant biological activity as an interleukin-2-inducible T-cell kinase inhibitor. This activity positions it as a candidate for therapeutic applications in oncology, particularly in treating malignancies associated with T-cell proliferation. The compound's mechanism of action involves the modulation of signaling pathways critical for T-cell activation and survival.

The synthesis of 7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Imidazoquinoxaline Core: This step often involves cyclization reactions that create the imidazoquinoxaline structure from simpler precursors.
  • Functionalization: Subsequent steps introduce various substituents, such as benzyl and piperidine groups, through electrophilic aromatic substitution or nucleophilic addition reactions.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity for biological testing.

Specific reagents and conditions used in these synthetic pathways are crucial for achieving the desired yield and purity of the compound .

The primary applications of 7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one lie in the field of medicinal chemistry and pharmacology. Its role as an interleukin-2-inducible T-cell kinase inhibitor makes it a potential candidate for:

  • Cancer Therapy: Targeting T-cell malignancies and potentially enhancing immune responses against tumors.
  • Research

Interaction studies involving 7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one have highlighted its ability to modulate various signaling pathways within T cells. These studies often utilize biochemical assays to evaluate:

  • Binding Affinity: Determining how effectively the compound interacts with target proteins involved in T-cell activation.
  • Functional Assays: Assessing changes in cell proliferation and cytokine production upon treatment with this compound.

Such studies are pivotal in understanding the therapeutic potential and mechanism of action of this compound in clinical settings .

Several compounds share structural similarities with 7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one. A comparison highlights its uniqueness:

Compound NameStructure SimilaritiesUnique Features
7-benzyl-4-(methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-oneContains a benzyl group; imidazole coreDifferent pharmacological targets
7-benzylpyrido[3,4-e]pyrimidinoneSimilar core structureLacks additional piperidine linkage
ImatinibKinase inhibitor; similar aromatic systemsDifferent target specificity (BCR-Abl)

The unique combination of functional groups and its specific mechanism of action differentiates 7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one from these similar compounds. Its selective targeting of malignant T cells presents a promising avenue for therapeutic development not fully explored by other related compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Exact Mass

554.27941

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Guo W, Liu R, Ono Y, Ma AH, Martinez A, Sanchez E, Wang Y, Huang W, Mazloom A, Li J, Ning J, Maverakis E, Lam KS, Kung HJ. Molecular characteristics of CTA056,  novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets   malignant T cells and modulates oncomirs. Mol Pharmacol. 2012 Nov;82(5):938-47. doi: 10.1124/mol.112.079889. Epub 2012 Aug 16. PubMed PMID: 22899868; PubMed Central PMCID: PMC3477223.

Explore Compound Types